molecular formula C14H10ClNO B567889 3-(2-Chloro-5-methoxyphenyl)benzonitrile CAS No. 1365271-89-1

3-(2-Chloro-5-methoxyphenyl)benzonitrile

Cat. No.: B567889
CAS No.: 1365271-89-1
M. Wt: 243.69
InChI Key: OZFTUUVOECZVFM-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H10ClNO. It is a derivative of benzonitrile, featuring a chloro and methoxy substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methoxyphenyl)benzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the ammoxidation of 2-chlorotoluene, which is a process used industrially to produce similar compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Chloro-5-methoxyphenyl)benzonitrile include other substituted benzonitriles and biphenyl derivatives. Examples include:

Uniqueness

What sets this compound apart is its specific combination of chloro and methoxy substituents, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-17-12-5-6-14(15)13(8-12)11-4-2-3-10(7-11)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFTUUVOECZVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742862
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-89-1
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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